

"Anticancer agent 238" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anticancer agent 238	
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Technical Guide on Anticancer Agent 238

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "**Anticancer agent 238**" is not a standardized nomenclature and has been associated with at least two distinct experimental compounds in scientific and commercial contexts. This guide provides a detailed overview of both identified agents, designated herein as AN-238, a targeted cytotoxic somatostatin analogue, and "**Anticancer agent 238** (compound 5)", a putative CDK-5 inhibitor. The majority of publicly available, peer-reviewed information pertains to AN-238.

Part 1: AN-238 (Targeted Cytotoxic Somatostatin Analogue) Introduction

AN-238 is a targeted chemotherapeutic agent designed for receptor-mediated delivery to cancer cells overexpressing somatostatin receptors (SSTRs). It is a conjugate of the highly potent cytotoxic agent 2-pyrrolinodoxorubicin (AN-201) and a synthetic octapeptide somatostatin analogue, RC-121.[1] This design aims to increase the therapeutic index of the cytotoxic payload by selectively targeting it to tumor tissues, thereby reducing systemic toxicity. AN-238 has shown significant efficacy in preclinical models of prostate cancer.[1]

Chemical Structure and Properties



AN-238 is formed by linking 2-pyrrolinodoxorubicin-14-O-hemiglutarate to the N-terminus of the octapeptide RC-121.[2]

• Cytotoxic Payload: 2-pyrrolinodoxorubicin (AN-201)

• Targeting Moiety: Octapeptide RC-121

• Linker: Glutarate

Chemical Structure of AN-238:

Physicochemical Properties of AN-238:

Property	Value	Reference
Molecular Formula	C101H123N15O23S2	Calculated
Molecular Weight	2055.28 g/mol	Calculated
Composition	2-pyrrolinodoxorubicin linked to RC-121	[1]
Appearance	Not specified in literature	
Solubility	Not specified in literature	-

Mechanism of Action

The proposed mechanism of action for AN-238 involves a multi-step process targeting SSTR-positive cancer cells.



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Caption: Mechanism of action of AN-238.

Preclinical Efficacy

AN-238 has demonstrated significant antitumor activity in various preclinical models.

In Vitro Cytotoxicity:

Cell Line	Cancer Type	IC50 (M)	Reference
MDA-MB-231	Breast Cancer	1.2 x 10^-10	[2]
PC-3	Prostate Cancer	5.6 x 10^-10	[2]
MIA PaCa-2	Pancreatic Cancer	7.5 x 10^-10	[2]
MKN-45	Gastric Cancer	2.1 x 10^-9	[2]

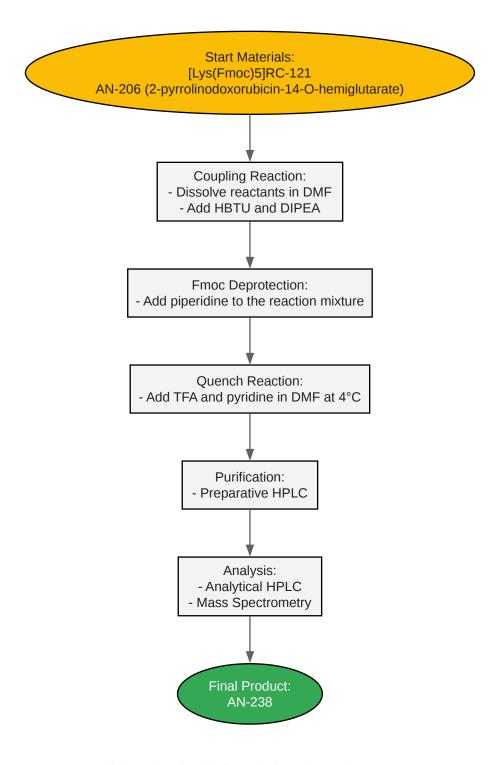
In Vivo Efficacy in Prostate Cancer Models:

Model	Treatment	Outcome	Reference
Subcutaneous MDA- PCa-2b xenografts	3x i.v. injections of 150 nmol/kg	62% tumor growth inhibition vs. controls; 62% decrease in serum PSA levels.	[1]
Intraosseous C4-2 xenografts	5 weeks of therapy	65% decrease in serum PSA levels vs. controls; significant increase in apoptosis.	[1]

Experimental Protocols

The synthesis of AN-238 involves the coupling of 2-pyrrolinodoxorubicin-14-O-hemiglutarate (AN-206) to the N-terminus of the protected octapeptide [Lys(Fmoc)5]RC-121, followed by deprotection.[2]





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Caption: Workflow for the synthesis of AN-238.

Detailed Steps:



- Coupling: [Lys(Fmoc)5]RC-121 and AN-206 are dissolved in dimethylformamide (DMF). 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) are added to facilitate the coupling reaction. The reaction is monitored for completion.[2]
- Deprotection: Piperidine is added to the reaction mixture to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[2]
- Quenching and Purification: The reaction is quenched with a mixture of trifluoroacetic acid (TFA) and pyridine in DMF at low temperature. The final product is purified by preparative high-performance liquid chromatography (HPLC).[2]
- Analysis: The purity and identity of the final compound are confirmed by analytical HPLC and mass spectrometry.[2]

The antiproliferative effects of AN-238 are determined using a standard microculture tetrazolium (MTT) assay.[2]

Materials:

- Cancer cell lines (e.g., MDA-MB-231, PC-3)
- Complete culture medium
- AN-238
- MTT solution
- Solubilization buffer (e.g., DMSO)
- 96-well plates
- Microplate reader

Procedure:

 Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.



- Compound Treatment: A serial dilution of AN-238 is prepared in the culture medium and added to the cells. Control wells receive vehicle only.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
- Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

The efficacy of AN-238 in inhibiting tumor growth is evaluated in immunodeficient mice bearing human cancer xenografts.[1]

Animals:

· Athymic nude mice

Procedure:

- Tumor Implantation: Human prostate cancer cells (e.g., MDA-PCa-2b or C4-2) are implanted either subcutaneously or intraosseously into the mice.[1]
- Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice
 are then randomized into treatment and control groups. Treatment with AN-238 is
 administered, typically via intravenous injection at a specified dose and schedule (e.g., 150
 nmol/kg).[1]
- Monitoring: Tumor volume is measured regularly (for subcutaneous models). For prostate cancer models, serum prostate-specific antigen (PSA) levels are monitored. Animal body



weight and general health are also observed.[1]

• Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for histological analysis, such as apoptosis assays (e.g., TUNEL staining).[1]

Part 2: "Anticancer agent 238 (compound 5)" (Putative CDK-5 Inhibitor) Introduction

"Anticancer agent 238 (compound 5)" is commercially available and described as an inhibitor of cyclin-dependent kinase 5 (CDK-5).[3] CDK-5 is an atypical member of the CDK family that has been implicated in the progression of some cancers.

Note: There is a significant lack of peer-reviewed scientific literature detailing the synthesis, characterization, and biological evaluation of this specific compound. The information presented here is based solely on data from a commercial vendor and should be interpreted with caution.

Chemical Structure and Properties

The chemical structure of "**Anticancer agent 238** (compound 5)" is not publicly available in peer-reviewed databases.

Reported Properties:

Property	Value	Reference
Target	CDK-5	[3]
Reported Activity	Strong binding affinity to CDK-5	[3]

Reported Preclinical Efficacy

In Vitro Cytotoxicity:



Cell Line	Cancer Type	IC50 (μM)	Reference
HCT116	Colon Cancer	13.46	[3]
MCF7	Breast Cancer	16.43	[3]

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values for "Anticancer agent 238 (compound 5)" are not provided in the publicly available information. It is presumed that a standard cell viability assay, such as the MTT or CellTiter-Glo assay, was used.

Conclusion:

This technical guide has detailed the available information on two compounds referred to as "Anticancer agent 238". AN-238 is a well-characterized, targeted cytotoxic somatostatin analogue with a clear mechanism of action and substantial preclinical data. In contrast, "Anticancer agent 238 (compound 5)" is a commercially listed CDK-5 inhibitor with limited publicly available scientific data. Researchers interested in the latter compound are advised to seek further information from the vendor or conduct independent validation studies.

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References

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- To cite this document: BenchChem. ["Anticancer agent 238" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



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